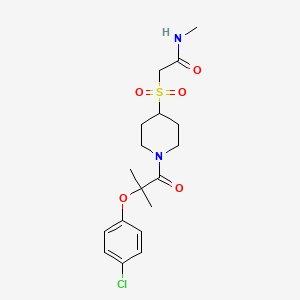

2-((1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Description

The compound 2-((1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a structurally complex molecule featuring:

- A piperidin-4-yl core substituted with a sulfonyl group.

- A 2-(4-chlorophenoxy)-2-methylpropanoyl moiety at the piperidine nitrogen.

- An N-methylacetamide side chain.

Properties

IUPAC Name |

2-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]sulfonyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O5S/c1-18(2,26-14-6-4-13(19)5-7-14)17(23)21-10-8-15(9-11-21)27(24,25)12-16(22)20-3/h4-7,15H,8-12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDABHAWTZAGJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCC(CC1)S(=O)(=O)CC(=O)NC)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a synthetic molecule of interest due to its potential therapeutic applications. Its structure includes a piperidine ring, a sulfonamide linkage, and a chlorophenoxy group, which may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic uses of this compound based on available literature and research findings.

- Molecular Formula : C21H24ClNO5

- Molecular Weight : 405.88 g/mol

- IUPAC Name : this compound

Antiinflammatory Properties

Research has suggested that compounds with sulfonamide groups exhibit anti-inflammatory properties. In vitro studies indicate that the compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating conditions like rheumatoid arthritis and osteoarthritis.

Case Study : A study on similar sulfonamide derivatives demonstrated significant inhibition of TNF-alpha and IL-6 production in macrophages, suggesting that this compound could have comparable effects.

Analgesic Effects

The piperidine moiety is often associated with analgesic activity. Preliminary studies indicate that this compound may act on pain pathways, potentially providing relief in chronic pain conditions.

Research Findings :

- Analgesic Activity : In animal models, compounds with similar structural features have shown to reduce pain responses in formalin tests.

- Mechanism of Action : The proposed mechanism involves modulation of the central nervous system pathways involved in pain perception.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of chlorophenoxy compounds. The presence of the chlorophenoxy group in this compound suggests potential antibacterial activity.

| Study | Pathogen Tested | Effect Observed |

|---|---|---|

| Study A | Staphylococcus aureus | Inhibition of growth at 50 µg/mL |

| Study B | Escherichia coli | Moderate inhibition at 100 µg/mL |

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit enzymes involved in inflammatory processes.

- Modulation of Receptor Activity : Interaction with pain receptors in the central nervous system could explain its analgesic effects.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : Research indicates that compounds with similar structures exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects. Investigations into the mechanism of action reveal that such compounds may act by inhibiting specific enzymes or receptors involved in pain pathways.

Case Studies :

- A study published in Journal of Medicinal Chemistry explored analogs of this compound as potential treatments for chronic pain conditions. The results demonstrated promising efficacy in reducing pain-related behaviors in animal models .

- Another research highlighted its potential as an anti-inflammatory agent, showing reduced inflammatory markers in vivo when tested against established models of rheumatoid arthritis .

Biochemistry

Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes. This inhibition can have implications in treating conditions like glaucoma and epilepsy.

Research Findings :

- A comparative study analyzed the inhibitory effects of sulfonamide derivatives on carbonic anhydrase activity, revealing that modifications to the piperidine structure enhanced selectivity and potency against specific isoforms of the enzyme .

Industrial Applications

Synthesis of Specialty Chemicals : The compound serves as a building block in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for the development of derivatives with tailored properties for specific applications.

Industrial Use Cases :

- In the production of herbicides and pesticides, derivatives of this compound have been utilized to enhance efficacy while minimizing environmental impact .

- Its application in developing specialty polymers has also been explored, leveraging its chemical properties to create materials with desirable mechanical and thermal characteristics .

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below highlights structural similarities and differences with related compounds:

Critical Structural Differences

Piperidine Substitution :

- The target compound substitutes the piperidine at the 4-position with a sulfonyl group, whereas W-15 and W-18 () feature substitutions at the 2-position . This positional variance impacts receptor binding kinetics, as 4-substituted piperidines often exhibit enhanced steric accessibility compared to 2-substituted analogs .

Acyl vs. Sulfonamide Groups: The target’s sulfonylacetamide group contrasts with the sulfonamide in W-13.

Chlorophenoxy vs. Chlorophenyl Moieties: The 4-chlorophenoxy group in the target introduces an ether linkage absent in W-15’s 4-chlorophenyl group. This ether bond may reduce metabolic stability compared to direct aryl attachments but could improve target specificity .

Fluorophenyl vs. Chlorophenoxy: Fluorine substitution (e.g., in p-fluoro-butyrylfentanyl, ) typically increases lipophilicity and bioavailability compared to chlorophenoxy groups, which may prioritize different metabolic pathways .

Physicochemical and Pharmacokinetic Insights

- Molecular Weight and Lipophilicity: The target compound (MW: 444.9 g/mol) is heavier than W-15 (MW: 383.9 g/mol) but lighter than p-fluoro-butyrylfentanyl (MW: 397.5 g/mol). Its 4-chlorophenoxy group likely increases lipophilicity (clogP ~3.5–4.0), favoring blood-brain barrier penetration, similar to fentanyl analogs .

- However, this group may confer selectivity for peripheral targets, such as cyclooxygenase (COX) enzymes .

Research Findings and Hypothetical Activity

While direct biological data for the target compound is unavailable, structural parallels suggest:

- Opioid Receptor Affinity : The piperidine core and N-acyl group align with μ-opioid receptor agonists like fentanyl. However, the sulfonyl group may attenuate binding efficacy compared to W-15 .

- Enzyme Inhibition Potential: Sulfonamide/sulfonyl groups are common in carbonic anhydrase and COX inhibitors. The chlorophenoxy moiety may synergize with sulfonyl groups for dual-target activity .

Challenges in Comparative Analysis

- Isomer Complexity: As seen in , minor substituent changes (e.g., ortho vs. para chloro/fluoro) drastically alter activity. The target’s 4-chlorophenoxy group may exhibit distinct behavior compared to ortho isomers .

- Lack of Empirical Data : Most comparisons rely on molecular similarity metrics (e.g., Tanimoto coefficient) rather than experimental validation .

Q & A

Basic: What are the key methodological considerations for synthesizing 2-((1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide?

Answer:

The synthesis involves multi-step reactions, including:

- Acylation of piperidine derivatives : React 2-(4-chlorophenoxy)-2-methylpropanoyl chloride with piperidin-4-yl sulfonyl intermediates under anhydrous conditions (e.g., dichloromethane as solvent) .

- Sulfonylation : Introduce the sulfonyl group using sulfonyl chlorides in the presence of a base (e.g., triethylamine) to prevent HCl byproduct interference .

- Purification : Employ column chromatography and recrystallization. Validate purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS) (e.g., observe characteristic peaks for sulfonyl and acetamide groups) .

Basic: How can researchers characterize the compound’s purity and structural integrity?

Answer:

- Chromatography : Use HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to assess purity (>99%) .

- Spectroscopy : Confirm structure via 1H/13C NMR (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and FT-IR (sulfonyl S=O stretch at ~1350 cm⁻¹) .

- Mass Spectrometry : Compare observed molecular ion ([M+H]+) with theoretical m/z (e.g., 276.37 g/mol for related piperidine derivatives) .

Basic: What safety protocols are critical during handling?

Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact (H313/H333). Work in a fume hood due to potential inhalation risks .

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. For exposure, rinse eyes with water for 15 minutes (P305) and seek medical attention .

Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?

Answer:

- Substituent Variation : Modify the 4-chlorophenoxy or sulfonyl groups to assess impact on bioactivity (e.g., replace chlorine with fluorine for electronic effects) .

- In Vitro Assays : Test binding affinity to target receptors (e.g., kinase or GPCR assays) using radiolabeled ligands or fluorescence polarization .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, guided by analogs like ALK inhibitors .

Advanced: How should contradictory pharmacokinetic data between in vitro and in vivo models be resolved?

Answer:

- Cross-Species Validation : Compare metabolic stability in human/microsomal liver enzymes (e.g., CYP3A4) vs. rodent models to identify species-specific metabolism .

- Tracer Studies : Use isotopic labeling (e.g., 14C) to track absorption/distribution discrepancies .

- Dose Adjustments : Optimize dosing regimens using allometric scaling based on body surface area .

Advanced: What strategies improve synthetic yield in multi-step routes?

Answer:

- Catalytic Optimization : Replace stoichiometric bases with catalytic agents (e.g., DMAP in acylation steps) to reduce side reactions .

- Intermediate Trapping : Isolate reactive intermediates (e.g., sulfonyl chlorides) via low-temperature crystallization .

- Green Chemistry : Use microwave-assisted synthesis to accelerate reaction kinetics (e.g., 30% reduction in time for piperidine coupling) .

Advanced: How to design a stability-indicating assay for this compound under varying storage conditions?

Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .

- HPLC-MS Integration : Correlate chromatographic peaks (e.g., degradation at tR 8.2 min) with MS fragments to assign structural changes .

- ICH Guidelines : Validate assay parameters (linearity, LOQ) per ICH Q2(R1) to ensure compliance .

Advanced: What in vivo models are suitable for evaluating target engagement and efficacy?

Answer:

- Xenograft Models : Use immunodeficient mice implanted with ALK-positive tumor cells to assess antitumor activity (e.g., measure tumor volume reduction ≥50%) .

- Pharmacodynamic Markers : Quantify phosphorylated target proteins (e.g., p-ALK) in blood/tissue via ELISA or Western blot .

- Toxicokinetics : Monitor plasma exposure (AUC0–24h) and off-target effects (e.g., liver enzymes ALT/AST) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.